![molecular formula C26H24N2O2 B301261 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B301261.png)
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, also known as DAPM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to possess unique properties that make it a promising candidate for use in the fields of medicine, biotechnology, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and may have potential as an antibacterial and antifungal agent. This compound has also been found to have anti-inflammatory activity, and may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cells, making it a promising candidate for use in cancer research. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one. One area of research is to further elucidate the mechanism of action of this compound. This could involve studying the interactions between this compound and specific enzymes or proteins involved in cancer cell growth and proliferation.
Another area of research is to explore the potential use of this compound in combination with other anti-cancer agents. Studies have shown that this compound may have synergistic effects when used in combination with other compounds, such as cisplatin.
Finally, future research could focus on exploring the potential use of this compound in other areas of medicine, such as the treatment of bacterial and fungal infections, or as an anti-inflammatory agent.
Conclusion:
In conclusion, this compound is a promising compound that has been found to have potent anti-cancer activity and other potential scientific research applications. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential use in other areas of medicine.
Synthesemethoden
The synthesis of 1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves the reaction of 4-dimethylaminobenzaldehyde and 4-methoxybenzylideneaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(dimethylamino)phenyl]-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been found to have a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C26H24N2O2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(3E)-1-[4-(dimethylamino)phenyl]-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)22-11-13-23(14-12-22)28-25(20-7-5-4-6-8-20)18-21(26(28)29)17-19-9-15-24(30-3)16-10-19/h4-18H,1-3H3/b21-17+ |
InChI-Schlüssel |
OKSDPWVZAUEUAF-HEHNFIMWSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4 |
SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



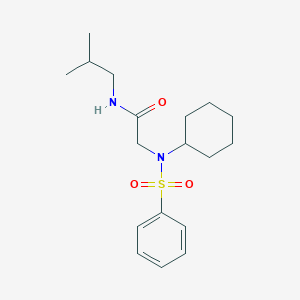
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)
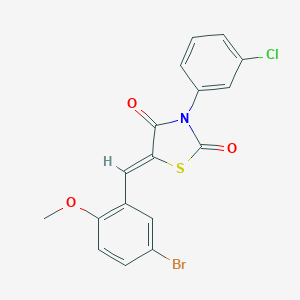
![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
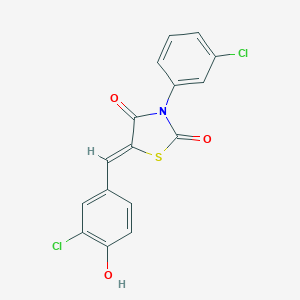
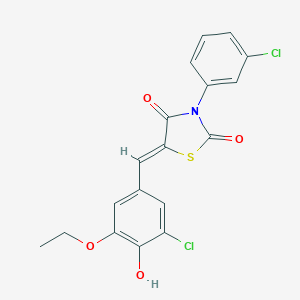
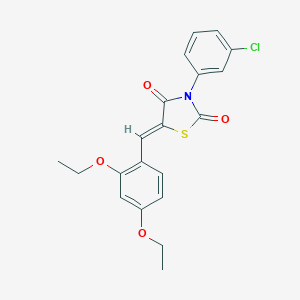
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
